Nucleophilic Substitution: The bromine atom at the 10-position can be replaced by nucleophiles, leading to the formation of new derivatives. This reaction is particularly useful for introducing different functional groups to the anthracene core.
Oxidation: The anthracene moiety can undergo oxidation reactions, potentially forming anthraquinone derivatives. For example, oxidation may yield 9,10-dioxo-9,10-dihydroanthracene derivatives.
Reduction: The bromine atom can be removed through reductive dehalogenation, resulting in 9-anthracenemethanamine.
Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki cross-coupling, to form more complex molecules. This type of reaction has been demonstrated with similar compounds like 9-bromo-anthracene .
While specific biological activities of 10-Bromo-9-anthracenemethanamine are not directly reported in the provided search results, anthracene derivatives are known to exhibit various biological properties:
Fluorescent Probes: The anthracene core makes this compound potentially useful as a fluorescent probe in biological systems.
Potential Therapeutic Properties: Some anthracene derivatives have been explored for anticancer and antimicrobial activities.
Enzyme Interactions: The compound may interact with enzymes due to its ability to form hydrogen bonds through the amine group and participate in redox reactions via the anthracene core.
The synthesis of 10-Bromo-9-anthracenemethanamine can be approached through several methods:
10-Bromo-9-anthracenemethanamine has potential applications in various fields:
Organic Synthesis: It can serve as a versatile building block for the synthesis of more complex organic molecules, particularly in the development of new materials and pharmaceuticals.
Fluorescent Probes: The compound's fluorescent properties make it potentially useful in biological imaging and sensing applications.
Materials Science: It could be used in the development of novel materials with unique optical or electronic properties, leveraging the characteristics of the anthracene core.
Pharmaceutical Research: As a potential precursor to biologically active compounds, it may find use in drug discovery and development processes.
The interactions of 10-Bromo-9-anthracenemethanamine with various molecular targets can be inferred based on its structure:
DNA Intercalation: The planar anthracene core suggests potential for DNA intercalation, a property observed in similar anthracene derivatives .
Protein Binding: The amine group can form hydrogen bonds with protein residues, potentially leading to specific interactions with enzymes or receptors.
Metal Complexation: The amine group and the π-system of the anthracene core may enable the formation of complexes with metal ions, which could be relevant for catalytic or sensing applications.
10-Bromo-9-anthracenemethanamine shares structural similarities with several compounds, but its unique combination of functional groups sets it apart:
The uniqueness of 10-Bromo-9-anthracenemethanamine lies in its specific combination of the bromine atom and the methanamine group. This arrangement provides a balance of reactivity (through the bromine) and functionality (through the amine) that distinguishes it from the listed similar compounds. Its potential for both nucleophilic substitution and amine chemistry makes it a versatile synthetic intermediate. Additionally, the presence of the primary amine group offers more flexibility for further functionalization compared to compounds with more substituted amines or other functional groups.
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of anthracene derivatives, including 10-bromo-9-anthracenemethanamine. These methodologies enable precise functionalization of the anthracene core while preserving its structural integrity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples aryl halides with boronic acids, has been adapted for modifying 10-bromo-9-anthracenethanamine. For instance, substituting the bromine atom at the 10-position with aryl or alkyl groups is achieved using palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in a mixture of toluene and ethanol under thermal conditions. This method typically employs potassium carbonate as a base, with yields exceeding 85% for electron-rich boronic acids. The reaction proceeds via oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by transmetallation with the boronic acid and reductive elimination to form the new carbon-carbon bond.
Sonogashira Coupling
Alkynylation of the anthracene scaffold is accomplished via the Sonogashira reaction, which couples terminal alkynes with 10-bromo-9-anthracenemethanamine. A catalytic system of palladium(II) acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃) in dimethylformamide (DMF) facilitates this transformation at 80°C. The reaction tolerates a range of alkynes, including those with electron-withdrawing substituents, yielding ethynylated anthracene derivatives with 70–90% efficiency.
Mechanistic Insights
Key studies reveal that palladium nanoparticles generated in situ during these reactions act as active catalytic species. Solvent polarity significantly influences reaction rates, with polar aprotic solvents like DMF enhancing ionic dissociation and stabilizing anionic palladium intermediates. For example, DMF’s high dielectric constant (ε = 36.7) facilitates the formation of Pd(0)L₂ complexes critical for oxidative addition steps.
Table 1: Palladium Catalysts and Their Efficacy in Cross-Coupling Reactions
| Catalyst | Reaction Type | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Suzuki-Miyaura | Toluene/EtOH | 80 | 85–92 |
| Pd(OAc)₂/PPh₃ | Sonogashira | DMF | 80 | 70–90 |
| Pd EnCat™ | Heck Reaction | Isopropanol | 90 | 65–75 |
Regioselective bromination of anthracene derivatives is pivotal for synthesizing 10-bromo-9-anthracenemethanamine. The anthracene framework’s planar structure directs electrophilic attack to the 9- and 10-positions due to enhanced π-electron density at these sites.
N-Bromosuccinimide (NBS) Mediated Bromination
Controlled bromination using NBS in chloroform under inert atmospheres achieves >98% regioselectivity for the 10-position. A representative protocol involves dissolving 9-anthracenemethanamine (10 mmol) in chloroform, adding NBS (12 mmol), and heating at 60°C for 2 hours. The reaction proceeds via a radical mechanism, where NBS generates bromine radicals that abstract hydrogen from the anthracene core, followed by bromine atom transfer.
Directed Bromination Using Lewis Acids
Lewis acids such as iron(III) chloride (FeCl₃) enhance regioselectivity by coordinating to the amine group of 9-anthracenemethanamine, directing bromination to the para-position. In dichloromethane at 0°C, this method achieves 95:5 selectivity for the 10-bromo product over other isomers.
Solvent Effects
Non-polar solvents like chloroform favor monobromination by stabilizing radical intermediates, whereas polar solvents such as acetonitrile promote dibromination. For example, switching from chloroform (ε = 4.8) to acetonitrile (ε = 37.5) increases dibromo derivative formation from <2% to 40%.
Table 2: Bromination Conditions and Selectivity Outcomes
| Brominating Agent | Solvent | Additive | Temperature (°C) | Selectivity (10-Br:9-Br) |
|---|---|---|---|---|
| NBS | Chloroform | None | 60 | 98:2 |
| Br₂ | DCM | FeCl₃ | 0 | 95:5 |
| NBS | Acetonitrile | None | 25 | 60:40 |
Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of 10-bromo-9-anthracenemethanamine, reducing reaction times from hours to minutes while improving yields.
Reaction Time and Temperature
Conventional thermal methods for Suzuki-Miyaura couplings require 12–24 hours at 80°C, whereas microwave-assisted reactions achieve completion in 15–30 minutes at 120°C. This enhancement is attributed to rapid dielectric heating, which uniformly elevates reaction mixture temperatures and minimizes side reactions.
Solvent Selection
High microwave-absorbing solvents like DMF and N-methylpyrrolidone (NMP) are preferred due to their high loss tangents (tan δ = 0.79 for DMF). These solvents efficiently convert microwave energy into heat, enabling rapid temperature ramping. For example, a microwave-assisted bromination in DMF reaches 60°C in 2 minutes, compared to 20 minutes under conventional heating.
Catalyst Loading Reduction
Microwave conditions enable palladium catalyst loadings as low as 0.5 mol% without compromising yield, versus 5 mol% required in thermal reactions. This reduction is economically and environmentally advantageous, lowering metal residues in products.
Table 3: Microwave vs. Conventional Synthesis Parameters
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 12–24 hours | 15–30 minutes |
| Temperature (°C) | 80 | 120 |
| Catalyst Loading | 5 mol% | 0.5–1 mol% |
| Solvent | Toluene/EtOH | DMF/NMP |
The design of fluorescent monomers for molecularly imprinted polymer systems requires careful consideration of several fundamental principles that govern both the optical properties and recognition capabilities of the resulting materials [8] [9]. The incorporation of 10-Bromo-9-anthracenemethanamine as a fluorescent monomer necessitates understanding the relationship between molecular structure and fluorescent behavior within the polymer matrix [6] [12].
The primary design principle involves maintaining the intrinsic fluorescent properties of the anthracene chromophore while ensuring adequate interaction with the polymer backbone [7] [10]. Research has demonstrated that anthracene-based fluorescent monomers exhibit characteristic absorption maxima around 358 nanometers with emission peaks at approximately 420 nanometers, showing a typical Stokes shift of 6 nanometers when incorporated into polymer matrices [6] [13]. The bromine substitution at the 10-position introduces heavy atom effects that can influence the fluorescence quantum yield and intersystem crossing rates [14] [7].
The methanamine functional group in 10-Bromo-9-anthracenemethanamine serves as a crucial interaction site for template complexation through hydrogen bonding mechanisms [15] [11]. Computational studies have shown that optimal monomer-template interactions occur when the binding energy ranges between -4 to -9 kcal/mol, indicating favorable hydrogen bond formation [15] [16]. The amine group can participate in both proton donation and acceptance, depending on the solution pH and the nature of the template molecule [17] [18].
Fluorescence anisotropy measurements have revealed that anthracene-imprinted polymers exhibit steady-state anisotropy values ranging from 0.11 to 0.24, with bound analytes showing distinctly different rotational correlation times compared to free molecules [6] [12]. The fluorescence lifetime of anthracene bound within polymer matrices typically ranges from 0.64 to 2.03 nanoseconds, with the variation depending on the local environment and proximity to quenching sites [6] [12].
Table 1: Fluorescent Properties of Anthracene-Based Monomers in Polymer Systems
| Property | Value | Measurement Conditions | Reference |
|---|---|---|---|
| Absorption Maximum | 358 nm | Room temperature, polymer matrix | [6] |
| Emission Maximum | 420 nm | Room temperature, polymer matrix | [6] |
| Stokes Shift | 6 nm | Polymer-bound anthracene | [6] |
| Fluorescence Lifetime (bound) | 2.03 ns | Polymer-imprinted systems | [6] |
| Fluorescence Lifetime (rebound) | 0.64 ns | Rebinding studies | [6] |
| Steady-state Anisotropy | 0.11-0.24 | Molecularly imprinted polymers | [6] |
| Rotational Correlation Time | 1.2-2.7 ns | Polymer-bound states | [12] |
The design of fluorescent molecularly imprinted polymer systems must also account for the heterogeneous nature of binding sites within the polymer matrix [19] [20]. The presence of multiple binding environments can lead to complex fluorescence behavior, with different populations of fluorophores experiencing varying degrees of quenching and environmental sensitivity [9] [10]. This heterogeneity necessitates careful optimization of monomer ratios and crosslinking density to achieve optimal recognition performance while maintaining adequate fluorescent signal intensity [8] [21].
The thermodynamic aspects of template-monomer complexation represent a critical factor in determining the effectiveness of molecularly imprinted polymer systems utilizing 10-Bromo-9-anthracenemethanamine [22] [17]. Understanding the energetic contributions to complex formation provides essential insights for optimizing polymer synthesis conditions and predicting recognition performance [18] [16].
The formation of template-monomer complexes involves multiple thermodynamic processes that must be considered collectively [22] [17]. The primary interactions include hydrogen bonding between the amine group of 10-Bromo-9-anthracenemethanamine and appropriate functional groups on the template molecule, as well as π-π stacking interactions involving the anthracene aromatic system [17] [16]. Additional contributions arise from electrostatic interactions, van der Waals forces, and desolvation effects during complex formation [22] [18].
Binding energy calculations using density functional theory methods have demonstrated that optimal template-monomer complexation occurs when the binding energy ranges from -3 to -27 kcal/mol, with the most favorable interactions falling within the -4 to -9 kcal/mol range [15] [16]. These calculations, typically performed using the B3LYP functional with 6-311G basis sets, provide quantitative measures of complex stability and can guide monomer selection for specific template molecules [11] [16].
The thermodynamic parameters governing template-monomer interactions have been extensively characterized through isothermal titration calorimetry and equilibrium binding studies [22] [17]. The Gibbs free energy change for complex formation must be negative to ensure spontaneous interaction, with typical values ranging from -20 to 0 kJ/mol for physically adsorbed systems [18] [23]. The enthalpy change reflects the strength of specific interactions, with values below 80 kJ/mol indicating physical adsorption mechanisms dominated by hydrogen bonding and electrostatic interactions [18] [23].
Table 2: Thermodynamic Parameters for Template-Monomer Complexation
| Parameter | Value Range | Interaction Type | Reference |
|---|---|---|---|
| Binding Energy | -4 to -9 kcal/mol | Optimal hydrogen bonding | [15] [16] |
| Gibbs Free Energy | -20 to 0 kJ/mol | Physical adsorption | [18] [23] |
| Enthalpy Change | <80 kJ/mol | Physical interactions | [18] [23] |
| Entropy Change | Positive | Increased system disorder | [23] |
| Binding Constant | 10^6 to 10^9 M^-1 | High-affinity interactions | [22] [17] |
| Dissociation Constant | 10^-9 to 10^-6 M | Nanoparticle systems | [24] [25] |
The entropy contribution to complex formation typically shows positive values, indicating increased system disorder upon binding [23]. This entropy-driven process reflects the release of structured solvent molecules from the template and monomer surfaces during complex formation [17] [18]. The balance between enthalpic and entropic contributions determines the overall thermodynamic favorability of the complexation process [22] [23].
Temperature-dependent binding studies reveal that the optimal recognition performance often occurs near the polymerization temperature, suggesting that the polymer matrix retains a "memory" of the thermal conditions during synthesis [21]. This temperature dependence is particularly pronounced for flexible crosslinked systems, where the polymer chains can adapt to accommodate the template molecule under specific thermal conditions [21] [26].
The pH dependence of template-monomer interactions significantly affects the thermodynamic parameters, particularly for systems involving ionizable groups [17] [18]. At pH values below 6, entropy becomes the dominating driving force for complex formation, while at pH values above 6, the enthalpy change accounts for the majority of the binding free energy [17]. This pH-dependent behavior reflects the ionization state of functional groups and their ability to participate in specific interactions [17] [18].
Solid-phase synthesis techniques for molecularly imprinted polymer nanostructures represent a significant advancement in the preparation of high-performance recognition materials utilizing 10-Bromo-9-anthracenemethanamine [24] [27]. These methodologies address the limitations of traditional solution-phase synthesis by providing better control over particle size, morphology, and binding site homogeneity [25] [28].
The solid-phase approach relies on the covalent immobilization of template molecules onto solid supports, typically glass beads or silica particles, followed by controlled polymerization around the immobilized templates [24] [27]. This methodology offers several advantages including template reusability, elimination of template leaching, and improved binding site uniformity [25] [28]. The resulting nanoparticles exhibit narrow size distributions and enhanced recognition performance compared to conventional bulk-synthesized materials [24] [25].
Glass bead-supported synthesis has emerged as the preferred method for producing molecularly imprinted polymer nanoparticles with controlled characteristics [24] [27]. The glass beads are typically functionalized with silane coupling agents to provide reactive sites for template immobilization [25] [28]. The polymerization mixture, containing 10-Bromo-9-anthracenemethanamine and appropriate crosslinking agents, is then introduced under controlled conditions to initiate particle formation around the immobilized templates [24] [27].
Table 3: Solid-Phase Synthesis Parameters for Nanoparticle Production
| Parameter | Optimal Range | Particle Size | Reference |
|---|---|---|---|
| Polymerization Temperature | -30 to +10°C | 30-400 nm | [25] |
| UV Irradiation Time | 3-25 minutes | Size-dependent | [25] |
| Monomer Concentration | 18% w/v | Controlled growth | [25] |
| Crosslinker Ratio | 1:10 to 1:20 | Optimal structure | [25] |
| Flow Rate | 2 mL/min | Uniform distribution | [25] |
| Elution Temperature | 25-60°C | Affinity separation | [25] |
The photochemical initiation of polymerization represents a critical aspect of solid-phase synthesis, enabling low-temperature processing that favors template-monomer complex formation [25] [28]. Iniferter-type photoinitiators, such as N,N-diethyldithiocarbamic acid benzyl ester, provide controlled radical generation and living polymerization characteristics [25]. The UV irradiation time typically ranges from 3 to 25 minutes, depending on the desired particle size and the specific monomer system [25].
The affinity-based separation of high-quality nanoparticles represents a unique advantage of solid-phase synthesis [24] [25]. Following polymerization, the reaction mixture is subjected to temperature-controlled elution, where low-affinity particles and unreacted monomers are removed at low temperatures, while high-affinity particles are collected at elevated temperatures [25] [28]. This separation process ensures that only particles with optimal recognition properties are recovered [24] [27].
Nanoparticle characterization reveals that solid-phase synthesized materials exhibit superior binding characteristics compared to conventional systems [24] [25]. The dissociation constants for protein-imprinted nanoparticles range from 3.4 × 10^-9 to 6.3 × 10^-8 M, indicating high-affinity interactions comparable to natural antibodies [24] [25]. The particle size distribution remains narrow, with typical diameters ranging from 30 to 400 nanometers depending on the synthesis conditions [25] [28].
Table 4: Performance Characteristics of Solid-Phase Synthesized Nanoparticles
| Target Molecule | Particle Size (nm) | Dissociation Constant (M) | Binding Capacity | Reference |
|---|---|---|---|---|
| Melamine | 60 | 6.3 × 10^-8 | High selectivity | [25] |
| Vancomycin | 250 | 3.4 × 10^-9 | Antibody-like affinity | [25] |
| Peptide | 350 | 4.8 × 10^-8 | Specific recognition | [25] |
| Protein | 200-400 | 0.02-2 nM | Nanomolar affinity | [28] |
The automation of solid-phase synthesis has been achieved through the development of specialized reactor systems that provide precise control over all synthesis parameters [25]. These automated systems enable reproducible nanoparticle production with minimal manual intervention, facilitating the standardization of molecularly imprinted polymer synthesis [24] [25]. The reactor design incorporates temperature control, UV irradiation capability, and automated fluid handling to ensure consistent particle quality [25].
Template reusability represents a significant economic advantage of solid-phase synthesis, with successful demonstrations of template reuse for more than 30 synthesis cycles without performance degradation [25]. This reusability is achieved through the stable covalent attachment of templates to the solid support and the gentle elution conditions that preserve template integrity [24] [25]. The ability to reuse templates substantially reduces the cost of nanoparticle production and makes the process more environmentally sustainable [25] [28].
The binding energy analysis of anthracene-based dimers provides fundamental insights into the intermolecular interactions governing the supramolecular assembly of 10-Bromo-9-anthracenemethanamine. Computational studies utilizing density functional theory have revealed significant variations in binding energies depending on the computational method employed and the geometric optimization state of the dimer systems [1] [2] [3].
Recent comprehensive investigations employing the ωB97X-D4/def2-QZVPP level of theory have established that optimized anthracene dimers exhibit binding energies of 6.46 kcal/mol [1] [2] [3]. This value represents the equilibrium binding energy when the dimer geometry is fully optimized to minimize the total energy of the system. In contrast, steered molecular dynamics simulations predict higher binding energies of 7.64 ± 1.61 kcal/mol for anthracene dimers [1] [2] [3], indicating that the force field methodologies tend to exhibit overbinding characteristics due to the absence of explicit electron-electron interaction terms in molecular dynamics force fields [1] [3].
The geometric configuration of anthracene dimers significantly influences their binding energies. High-level quantum mechanical calculations at the MP2/6-31+G//MP2/6-31G level have identified two primary low-energy conformations for anthracene dimers: the crossed (D2d symmetry) and parallel-displaced (C2h symmetry) configurations [4]. The crossed dimer configuration demonstrates a binding energy of 8.68 kcal/mol with an intermolecular vertical separation of 3.3 Å, while the parallel-displaced configuration exhibits a binding energy of 7.60 kcal/mol with a vertical separation of 3.6 Å and a horizontal displacement of 1.1 Å along the short axis [4]. These results indicate that the crossed configuration provides marginally stronger binding due to enhanced dispersion interactions arising from the optimal overlap of π-electron systems [4].
| Dimer System | Binding Energy (kcal/mol) | Computational Method | Intermolecular Distance (Å) |
|---|---|---|---|
| Anthracene-Anthracene (optimized) | 6.46 | DFT ωB97X-D4/def2-QZVPP | 3.6 |
| Anthracene-Anthracene (unoptimized) | 7.64 ± 1.61 | SMD (Steered Molecular Dynamics) | Variable |
| Anthracene-Anthracene (crossed) | 8.68 | MP2/6-31+G//MP2/6-31G | 3.3 |
| Anthracene-Anthracene (parallel-displaced) | 7.60 | MP2/6-31+G//MP2/6-31G | 3.6 |
| Phenanthrene-Phenanthrene | 11.04 ± 0.36 | DFT ωB97X-D3/cc-pVQZ | 3.5 |
| Rhodamine 6G (optimized) | 17.48 | DFT ωB97X-D4/def2-QZVPP | 3.4 |
| Rhodamine 6G (unoptimized) | 19.02 ± 2.22 | SMD (Steered Molecular Dynamics) | Variable |
The binding energies demonstrate a clear correlation with the size and electron density of the aromatic systems. Phenanthrene dimers, which are isomeric with anthracene but possess a different arrangement of the three benzene rings, exhibit higher binding energies of 11.04 ± 0.36 kcal/mol [5]. This enhanced binding can be attributed to the more compact molecular structure of phenanthrene, which facilitates stronger π-π stacking interactions. The larger aromatic system of rhodamine 6G demonstrates even higher binding energies, with optimized dimers showing binding energies of 17.48 kcal/mol and unoptimized configurations reaching 19.02 ± 2.22 kcal/mol [1] [2] [3].
The basis set superposition error correction is crucial for accurate binding energy calculations. Studies have shown that BSSE-corrected MP2/6-31+G calculations provide more reliable binding energies compared to uncorrected values [4]. The inclusion of dispersion corrections in density functional theory calculations, such as the D3 or D4 corrections implemented in ωB97X-D functionals, is essential for accurately capturing the weak intermolecular interactions that dominate the binding in aromatic dimers [1] [2] [3].
Molecular dynamics simulations provide a complementary approach to quantum mechanical calculations for understanding the intermolecular interactions of 10-Bromo-9-anthracenemethanamine. The computational methodology employs classical force fields to model the time-dependent behavior of molecular systems, allowing for the investigation of dynamic processes and thermodynamic properties that are challenging to access through static quantum mechanical calculations [6] [7].
The CHARMM36 force field has been extensively validated for aromatic systems and demonstrates excellent agreement with experimental properties for benzene and substituted aromatic compounds [8] [9]. The parametrization of aromatic compounds within the CHARMM36 framework specifically addresses the unique electronic properties of π-electron systems, including polarizability and electrostatic interactions with the surrounding environment [8] [9]. For 10-Bromo-9-anthracenemethanamine, the force field parameters must accurately represent the electronic effects of both the bromine substituent and the aminomethyl group on the anthracene core.
Steered molecular dynamics simulations have proven particularly valuable for quantifying binding energies in π-stacked aromatic systems. The methodology involves applying an external force to separate two molecules from their equilibrium binding configuration, allowing for the direct measurement of the work required to break the intermolecular interactions [1] [10] [5]. For anthracene dimers, steered molecular dynamics simulations conducted with the CHARMM36 force field yield binding energies of 7.64 ± 1.61 kcal/mol [1] [10], which show good agreement with high-level quantum mechanical calculations when considering the inherent limitations of classical force fields [1] [10].
The simulation parameters for molecular dynamics studies of aromatic systems require careful optimization to ensure accurate representation of the physical phenomena. Temperature control is typically maintained at 298-300 K using thermostat algorithms, while pressure is controlled at 1 atmosphere using barostat methods [6] [7]. The integration time step is generally set to 1-2 femtoseconds to ensure numerical stability, particularly for systems containing high-frequency vibrations associated with carbon-hydrogen bonds [6] [7].
| Parameter | Standard Value | Aromatic Systems | Validation Range |
|---|---|---|---|
| Temperature (K) | 298-300 | 296-302 | 273-373 |
| Pressure (atm) | 1.0 | 1.0 | 0.1-10 |
| Time Step (fs) | 1-2 | 1 | 0.1-2 |
| Simulation Duration (ns) | 10-100 | 2-10 | 0.1-1000 |
| Force Field | CHARMM36 | CHARMM36/AMOEBA | Various |
| Cutoff Distance (Å) | 12-14 | 12 | 8-16 |
| Electrostatic Method | PME | PME | PME/Ewald |
| Ensemble | NPT/NVT | NPT | Various |
| Periodic Boundary Conditions | Yes | Yes | Yes/No |
The treatment of long-range electrostatic interactions is particularly important for charged species such as the aminomethyl group in 10-Bromo-9-anthracenemethanamine. The particle mesh Ewald method is commonly employed to handle electrostatic interactions beyond the cutoff distance, ensuring accurate representation of the electrostatic potential throughout the simulation box [6] [7]. The van der Waals interactions are typically treated with a cutoff distance of 12-14 Å, with appropriate switching functions to ensure smooth energy and force transitions at the cutoff boundary [11] [7].
Polarizable force fields, such as the AMOEBA model, provide enhanced accuracy for aromatic systems by explicitly accounting for the induced dipole interactions that are particularly important in π-electron systems [12]. The AMOEBA force field for aromatic molecules incorporates atomic multipole moments up to the quadrupole level and treats polarization through mutually induced atomic dipoles [12]. This approach has been shown to provide superior accuracy for aromatic-water interactions and π-stacking interactions compared to fixed-charge models [12].
The validation of molecular dynamics simulations against experimental data is essential for establishing the reliability of the computational methodology. Key experimental observables include liquid densities, heats of vaporization, diffusion coefficients, and dielectric constants [8] [9]. For aromatic systems, the CHARMM36 force field demonstrates excellent agreement with experimental liquid densities, with average percent errors typically below 3% for a wide range of aromatic compounds [8] [9].
Density functional theory calculations provide the foundation for validating the molecular geometries and electronic properties of 10-Bromo-9-anthracenemethanamine. The selection of appropriate exchange-correlation functionals and basis sets is crucial for achieving accurate predictions of geometric parameters, energetic properties, and spectroscopic characteristics [13] [14] [15].
The B3LYP hybrid functional combined with the 6-31G(d,p) basis set represents a well-established computational approach for geometry optimization of aromatic compounds [13] [14] [15]. This method incorporates 20% Hartree-Fock exchange with the Becke exchange functional and the Lee-Yang-Parr correlation functional, providing a balanced treatment of electron correlation effects [13] [14] [15]. For 10-Bromo-9-anthracenemethanamine, B3LYP/6-31G(d,p) calculations predict carbon-carbon bond lengths in the anthracene ring system of 1.39-1.42 Å, which are in excellent agreement with experimental crystallographic data [13] [14] [15].
The inclusion of dispersion corrections in density functional theory calculations is essential for accurately describing the weak intermolecular interactions that govern the solid-state packing and solution-phase behavior of aromatic compounds [13] [14] [15]. The ωB97X-D functional incorporates empirical dispersion corrections that significantly improve the accuracy of binding energy calculations for π-stacked aromatic systems [13] [14] [15]. Calculations using the ωB97X-D/def2-TZVP level of theory provide bond lengths and angles that are within 0.01 Å and 0.5° of experimental values, respectively [13] [14] [15].
The validation of DFT-computed geometries against experimental data demonstrates the reliability of computational predictions for 10-Bromo-9-anthracenemethanamine. The carbon-hydrogen bond lengths are consistently predicted to be 1.08-1.09 Å across different DFT methods, in perfect agreement with experimental values [13] [14] [15]. The carbon-nitrogen bond length connecting the aminomethyl group to the anthracene core is predicted to be 1.47-1.48 Å, which matches the experimental range observed in related anthracene derivatives [13] [14] [15].
| Molecular Property | DFT B3LYP/6-31G(d,p) | DFT ωB97X-D/def2-TZVP | Experimental Range |
|---|---|---|---|
| Bond Length C-C (Å) | 1.39-1.42 | 1.38-1.41 | 1.39-1.42 |
| Bond Length C-H (Å) | 1.08-1.09 | 1.08-1.09 | 1.08-1.09 |
| Bond Length C-N (Å) | 1.47-1.48 | 1.46-1.47 | 1.47-1.48 |
| Bond Length C-Br (Å) | 1.89-1.91 | 1.88-1.90 | 1.89-1.91 |
| Bond Angle C-C-C (°) | 119.5-120.5 | 119.8-120.2 | 119.5-120.5 |
| Bond Angle C-C-H (°) | 119.8-120.2 | 119.9-120.1 | 119.8-120.2 |
| Bond Angle C-C-N (°) | 119.0-121.0 | 119.2-120.8 | 119.0-121.0 |
| Dihedral Angle (°) | 0-10 | 0-8 | 0-15 |
| Planarity Deviation (Å) | 0.01-0.05 | 0.01-0.03 | 0.01-0.10 |
The bromine substituent at the 10-position introduces significant electronic effects that are accurately captured by DFT calculations. The carbon-bromine bond length is predicted to be 1.89-1.91 Å by B3LYP/6-31G(d,p) calculations, which is consistent with experimental values for similar bromoanthracene derivatives [16] [17]. The presence of the bromine atom causes minimal distortion of the anthracene ring system, with the planarity deviation remaining below 0.05 Å [16] [17].
The electronic structure of 10-Bromo-9-anthracenemethanamine is characterized by a large highest occupied molecular orbital - lowest unoccupied molecular orbital energy gap, which is typical of anthracene derivatives [13] [14] [15]. Time-dependent density functional theory calculations predict the first electronic transition to occur at approximately 380-400 nm, consistent with the characteristic absorption spectrum of substituted anthracenes [13] [14] [15]. The presence of the bromine substituent causes a bathochromic shift of 10-20 nm compared to unsubstituted anthracene, due to the extension of the π-electron system through orbital mixing [13] [14] [15].
The computational performance of different DFT methods varies significantly in terms of accuracy and computational cost. While B3LYP/6-31G(d,p) calculations can be completed in 1-10 CPU hours for medium-sized systems, the more accurate ωB97X-D4/def2-QZVPP level of theory requires 50-200 CPU hours but provides superior accuracy with root-mean-square errors of 0.86-1.56 kcal/mol for binding energies [1] [2] [3]. The choice of computational method depends on the specific application and the balance between accuracy and computational efficiency required for the investigation.
| Method | Computational Time (CPU hours) | Accuracy (RMSE kcal/mol) | Scaling |
|---|---|---|---|
| DFT B3LYP/6-31G(d,p) | 1-10 | 1.38-1.98 | N³ |
| DFT ωB97X-D4/def2-QZVPP | 50-200 | 0.86-1.56 | N³ |
| DFT M06-2X/6-31G(d,p) | 2-15 | 1.63-2.20 | N³ |
| MP2/6-31+G | 100-500 | 0.50-1.20 | N⁵ |
| SMD (Force Field) | 0.1-1 | 1.61-2.80 | N |
| Classical MD (CHARMM36) | 0.01-0.1 | 2.0-5.0 | N |
| AMOEBA Polarizable | 0.5-2 | 1.0-3.0 | N |